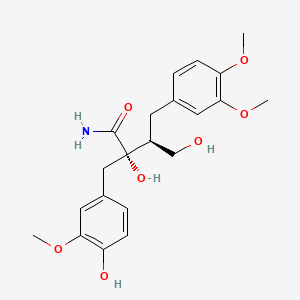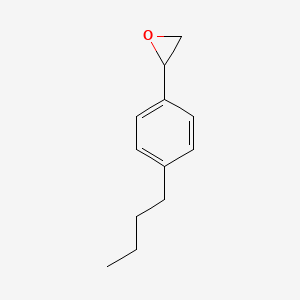
p-Butylstyrene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Butylstyrene oxide is an organic compound with the chemical formula C12H16O. It is a derivative of styrene oxide, where the para position of the phenyl ring is substituted with a butyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
p-Butylstyrene oxide can be synthesized through several methods. One common method involves the epoxidation of p-butylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of hydrogen peroxide and a catalyst such as titanium silicalite-1 (TS-1) to achieve the epoxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
p-Butylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-butylphenylacetic acid.
Reduction: Reduction of this compound can yield p-butylphenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
- p-Butylphenylacetic acid p-Butylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
p-Butylstyrene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
this compound is used in the production of polymers and resins with specific properties.作用機序
The mechanism of action of p-butylstyrene oxide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and biological studies to understand enzyme-substrate interactions and other biochemical pathways.
類似化合物との比較
Similar Compounds
Styrene oxide: The parent compound without the butyl substitution.
p-Methylstyrene oxide: Similar structure with a methyl group instead of a butyl group.
p-Ethylstyrene oxide: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
p-Butylstyrene oxide is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases the hydrophobicity and can influence the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
7623-20-3 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
2-(4-butylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-4-10-5-7-11(8-6-10)12-9-13-12/h5-8,12H,2-4,9H2,1H3 |
InChIキー |
NFGNYINFMSKFKI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



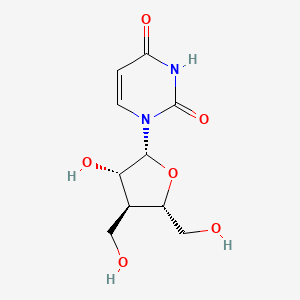
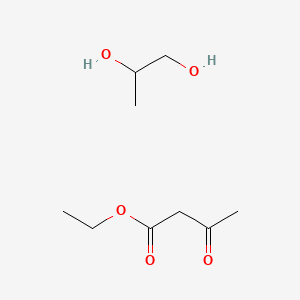
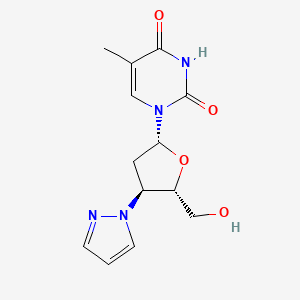

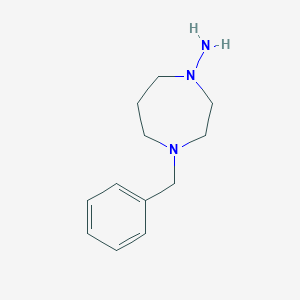
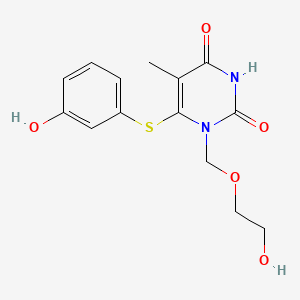
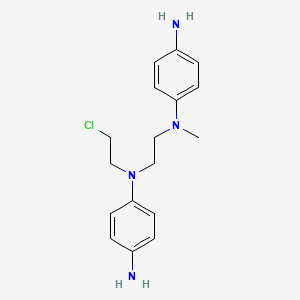
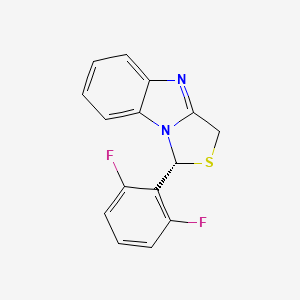
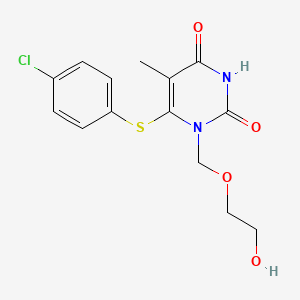
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)

